molecular formula C12H27N.C2H4O2 B213258 N,N-Dimethyltridecylamine N-oxide CAS No. 70592-80-2

N,N-Dimethyltridecylamine N-oxide

Cat. No.: B213258
CAS No.: 70592-80-2
M. Wt: 243.43 g/mol
InChI Key: VHXSGTCOHZCUKB-UHFFFAOYSA-N
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Description

N,N-Dimethyltridecylamine N-oxide is a non-ionic surfactant with the chemical formula CH₃(CH₂)₁₂N(O)(CH₃)₂. It is commonly used in various industrial and scientific applications due to its unique properties, including its ability to solubilize proteins and interact with macromolecules .

Mechanism of Action

Target of Action

N,N-Dimethyltridecan-1-amine Oxide, also known as N,N-Dimethyltridecylamine N-oxide or Amines, C10-16-alkyldimethyl, N-oxides, is a type of amine oxide Amine oxides are known to interact with various biological targets, including microorganisms .

Mode of Action

Amine oxides, in general, are known to interact with their targets through a nitrogen-oxygen coordinate covalent bond . This interaction can lead to various changes in the target, such as inhibition of growth and metabolism in microorganisms .

Biochemical Pathways

It’s known that amine oxides can influence a variety of biochemical processes, particularly those involving nitrogen-containing compounds .

Pharmacokinetics

Amine oxides are generally known to be highly polar molecules with excellent water solubility , which can influence their bioavailability and pharmacokinetic behavior.

Result of Action

Amine oxides are known to exhibit antimicrobial activity, inhibiting the growth and metabolism of microorganisms . They can also undergo a Cope reaction when heated to form a hydroxylamine and an alkene .

Action Environment

The action, efficacy, and stability of N,N-Dimethyltridecan-1-amine Oxide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as amine oxides are weak bases that can form cationic hydroxylamines upon protonation at a pH below their pKb . Additionally, the compound’s stability can be influenced by temperature, as amine oxides can undergo a Cope reaction when heated .

Biochemical Analysis

Biochemical Properties

They are weak bases that can form cationic hydroxylamines upon protonation at a pH below their pKb .

Cellular Effects

The cellular effects of N,N-Dimethyltridecan-1-amine Oxide are not well-studied. Related compounds such as Trimethylamine N-oxide (TMAO) have been shown to have significant effects on cells. For example, TMAO has been found to be closely associated with cellular aging and age-related diseases . It has also been shown to bind and activate the endoplasmic reticulum stress kinase PERK, promoting hyperglycemia .

Molecular Mechanism

It is known that amine oxides can undergo a Cope reaction when heated to 150–200 °C, forming a hydroxylamine and an alkene .

Temporal Effects in Laboratory Settings

Related compounds such as TMAO have been shown to modulate sleep in mice .

Dosage Effects in Animal Models

The dosage effects of N,N-Dimethyltridecan-1-amine Oxide in animal models are not well-documented due to limited research. Related compounds such as TMAO have been shown to have significant effects in animal models. For example, TMAO has been found to be increased by insulin resistance and associated with several sequelae of metabolic syndrome in humans, including cardiovascular, renal, and neurodegenerative disease .

Metabolic Pathways

The metabolic pathways involving N,N-Dimethyltridecan-1-amine Oxide are not well-understood due to limited research. Related compounds such as TMAO are known to be involved in complex metabolic pathways. TMAO is mainly derived from the gut, where the gut microbiota converts TMA precursors into TMA, which is absorbed into the bloodstream through the intestinal mucosa, and then transformed into TMAO by hepatic flavin monooxygenases (FMOs) in the liver .

Transport and Distribution

It is known that amine oxides are soluble in water, suggesting they could be transported and distributed within cells and tissues via aqueous channels .

Subcellular Localization

Related compounds such as TMAO have been shown to bind and activate the endoplasmic reticulum stress kinase PERK, suggesting a possible localization within the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyltridecylamine N-oxide is typically synthesized through the oxidation of N,N-dimethyltridecylamine. The reaction involves the use of hydrogen peroxide as the oxidizing agent under controlled temperature conditions. The process can be summarized as follows:

    Reactants: N,N-dimethyltridecylamine and hydrogen peroxide.

    Conditions: The reaction is carried out at a temperature range of 50-70°C.

    Procedure: Hydrogen peroxide is added dropwise to a solution of N,N-dimethyltridecylamine while maintaining the temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and addition rates of hydrogen peroxide to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyltridecylamine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethyltridecylamine N-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyltridecylamine N-oxide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in solubilizing proteins and interacting with lipid membranes compared to its shorter or longer chain analogs .

Biological Activity

N,N-Dimethyltridecylamine N-oxide (CAS Number: 70592-80-2) is a member of the class of amine oxides, which are known for their surfactant properties and biological activities. This compound exhibits a range of biological effects, primarily due to its amphoteric nature, allowing it to interact with both hydrophilic and hydrophobic substances. This article explores its biological activity, applications, and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C₁₃H₃₁NO
  • Molecular Weight : 227.42 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in water and organic solvents
  • pH (5% solution) : 5.0 – 7.0

1. Surfactant Properties

This compound is primarily recognized for its surfactant capabilities. Surfactants reduce surface tension in liquids, enhancing their ability to spread and interact with surfaces. This property makes it valuable in various cleaning products, personal care items, and industrial applications .

2. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit bacterial growth, making it suitable for use in formulations intended to combat microbial contamination . The compound's effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes.

3. Toxicological Considerations

While this compound has beneficial applications, it also poses certain risks. It is classified as very toxic to aquatic life and can cause serious eye damage and skin irritation upon contact . Proper handling and safety measures are essential when using this compound in industrial or laboratory settings.

Applications

This compound finds extensive applications across various industries:

  • Cleaning Products : Used as a surfactant in detergents and cleaners.
  • Personal Care : Incorporated into shampoos and skin care products for its emulsifying properties.
  • Pharmaceuticals : Potentially acts as a prodrug where its metabolites exhibit enhanced biological activity.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameChemical FormulaUnique Properties
N,N-Dimethyldodecylamine N-oxideC₁₂H₂₇NOShorter hydrocarbon chain; primarily a surfactant.
Laurylamine oxideC₁₂H₂₅NOSimilar surfactant properties but less hydrophobic.
Dodecyldimethylamine oxideC₁₂H₂₅NOExhibits antimicrobial activity; shorter chain length.
This compound C₁₃H₃₁NO Longer hydrocarbon chain enhances hydrophobic interactions.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively reduced bacterial counts on contaminated surfaces, highlighting its potential in disinfectants .
  • Environmental Impact Assessment : Research indicated that this compound poses risks to aquatic ecosystems due to its toxicity, necessitating careful environmental management practices during usage .

Properties

IUPAC Name

N,N-dimethyltridecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2,3)17/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXSGTCOHZCUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880367
Record name Dimethyltridecylamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-96-3
Record name Dimethyltridecylamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyltridecylamine N-oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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